molecular formula C15H9N5O6 B2459576 (E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 100757-16-2

(E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Cat. No. B2459576
CAS RN: 100757-16-2
M. Wt: 355.266
InChI Key: GKABACWNVAEELG-UHFFFAOYSA-N
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Description

The compound is a derivative of isatin-based hydrazides . Isatin-based hydrazides are a class of compounds that have been studied for their potential pharmacological properties .


Synthesis Analysis

Isatin-based hydrazides can be synthesized through the condensation of 2-hydroxybenzohydrazide with substituted isatins . Another method involves electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles from readily available isatin derivatives .


Molecular Structure Analysis

The molecular structure of these compounds typically features an N-(2-oxoindolin-3-ylidene) scaffold . This scaffold differs from the general structures of many synthetic cannabinoids .


Chemical Reactions Analysis

The compounds undergo various metabolic pathways including N-alkyl and phenyl hydroxylation, oxidative defluorination (for fluorinated derivatives), oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation .

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to induce apoptosis , suggesting that this compound may target proteins involved in the apoptotic pathway.

Mode of Action

It’s suggested that the compound may induce apoptosis , a form of programmed cell death. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Biochemical Pathways

The compound likely affects the apoptotic pathways, given its potential role as an apoptosis inducer . Apoptosis is a crucial process in normal cell development and tissue homeostasis, and it’s regulated by a variety of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound may interact with these proteins, leading to changes in the apoptotic pathway and downstream effects such as cell death.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential role in inducing apoptosis . This could result in cell death, particularly in cancer cells, which could potentially make this compound useful in cancer treatment.

Future Directions

The future directions for research into these types of compounds could include further investigation into their potential as therapeutic agents . Additionally, green synthesis methods could be explored further for their potential to produce these compounds in a more environmentally friendly manner .

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O6/c21-14(8-5-9(19(23)24)7-10(6-8)20(25)26)18-17-13-11-3-1-2-4-12(11)16-15(13)22/h1-7,16,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVYFOVPGSSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide

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